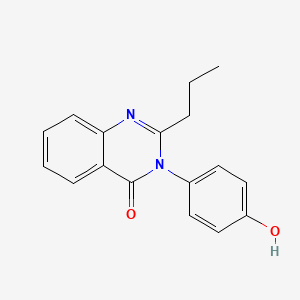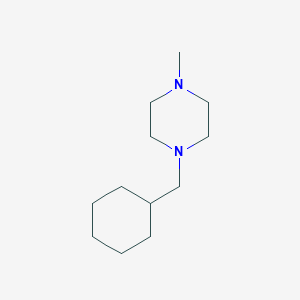
5-(1,3-benzothiazol-2-yl)-2-methoxyphenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(1,3-benzothiazol-2-yl)-2-methoxyphenol, also known as BM-21, is a chemical compound that has been studied for its potential therapeutic applications. It belongs to the family of benzothiazole compounds, which have been shown to possess various biological activities.
Applications De Recherche Scientifique
5-(1,3-benzothiazol-2-yl)-2-methoxyphenol has been studied for its potential therapeutic applications, particularly in the field of cancer research. It has been shown to possess anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. In addition, this compound has been investigated for its potential use as an anti-inflammatory agent, as well as its ability to inhibit the growth of bacteria and fungi.
Mécanisme D'action
The mechanism of action of 5-(1,3-benzothiazol-2-yl)-2-methoxyphenol is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in cancer cell growth and proliferation. It has been shown to induce apoptosis, or programmed cell death, in cancer cells, as well as inhibit the expression of certain genes involved in cancer progression.
Biochemical and physiological effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes involved in cancer cell growth, as well as induce the expression of certain genes involved in apoptosis. In addition, this compound has been shown to have anti-inflammatory effects, as well as inhibit the growth of bacteria and fungi.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 5-(1,3-benzothiazol-2-yl)-2-methoxyphenol in lab experiments is its potential as a therapeutic agent for cancer and other diseases. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to optimize its use in the clinic. In addition, more research is needed to determine its safety and efficacy in humans.
Orientations Futures
There are several future directions for research on 5-(1,3-benzothiazol-2-yl)-2-methoxyphenol. One area of focus could be to further investigate its mechanism of action, in order to optimize its use as a therapeutic agent. In addition, more research is needed to determine its safety and efficacy in humans, as well as its potential use in combination with other drugs. Finally, more research is needed to determine its potential use in other disease areas, such as inflammation and infection.
Conclusion:
In conclusion, this compound is a chemical compound that has been studied for its potential therapeutic applications, particularly in the field of cancer research. It has been shown to possess anticancer activity against various cancer cell lines, as well as anti-inflammatory and antimicrobial activity. More research is needed to determine its safety and efficacy in humans, as well as its potential use in combination with other drugs and in other disease areas.
Méthodes De Synthèse
The synthesis of 5-(1,3-benzothiazol-2-yl)-2-methoxyphenol involves the reaction of 2-hydroxy-5-methoxybenzaldehyde with 2-aminobenzothiazole in the presence of a catalyst. The resulting compound has been characterized by various analytical techniques, including nuclear magnetic resonance spectroscopy and mass spectrometry.
Propriétés
IUPAC Name |
5-(1,3-benzothiazol-2-yl)-2-methoxyphenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO2S/c1-17-12-7-6-9(8-11(12)16)14-15-10-4-2-3-5-13(10)18-14/h2-8,16H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWCLPNGLALERQB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NC3=CC=CC=C3S2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N,N-dimethyl-2-[(1-phenyl-1H-benzimidazol-2-yl)thio]acetamide](/img/structure/B5884259.png)
![N-{[(4-fluorophenyl)amino]carbonothioyl}-2-methyl-3-nitrobenzamide](/img/structure/B5884265.png)


![7-(4-isopropylphenyl)-5-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carbonitrile](/img/structure/B5884285.png)
![N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-cyclopropyl-N~2~-ethylglycinamide](/img/structure/B5884291.png)
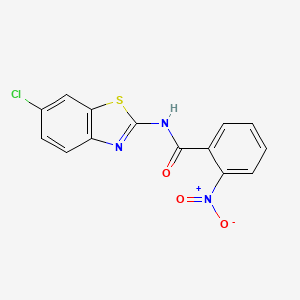
![N'-{[(4-bromo-3,5-dimethylphenoxy)acetyl]oxy}-3-nitrobenzenecarboximidamide](/img/structure/B5884307.png)
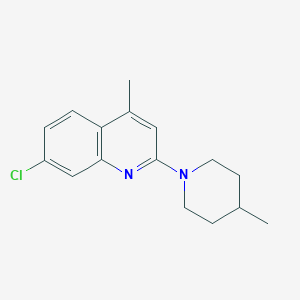

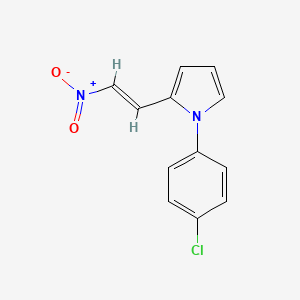
![1-[(5-nitro-2-furyl)methyl]-4-phenylpiperazine](/img/structure/B5884353.png)
